molecular formula C21H25BrN2O2 B2932210 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-04-2

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2932210
CAS RN: 1106750-04-2
M. Wt: 417.347
InChI Key: UMQYOQAJXSANHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O2 and its molecular weight is 417.347. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, due to its complex structure, may be involved in a variety of chemical reactions and possess unique properties. Similar compounds, such as imidazole derivatives, are often explored for their chemical reactivity and potential to form various complexes. For instance, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been extensively reviewed, highlighting their preparation, properties, and applications, including spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011). These insights could be relevant to understanding the applications and behavior of the target compound in scientific research.

Photoluminescence and Optoelectronic Applications

Compounds containing imidazole or pyridine units, similar to the target compound, have been investigated for their potential in optoelectronic materials. The incorporation of such units into π-extended conjugated systems has been shown to be valuable for creating novel materials for applications such as organic light-emitting diodes (OLEDs), photoluminescent materials, and photoelectric conversion elements. A review of quinazolines and pyrimidines, including their derivatives, highlights their role in developing luminescent and electroluminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests that the target compound could be explored for similar applications, given its structural complexity and potential for electronic interaction.

Biological and Medicinal Applications

Although the provided search did not yield direct studies on the specific compound 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, compounds with similar structures, such as imidazole and pyrimidine derivatives, often exhibit a wide range of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory effects, making them of interest in drug discovery and medicinal chemistry research. For example, pyrimidine-based optical sensors have shown significant biological relevance and are used in a variety of sensing applications due to their ability to form coordination and hydrogen bonds, which could be an area to explore for the target compound as well (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

Similar pyridinium compounds have been observed to interact with dianionic dyes . These interactions can potentially influence the behavior of the dye, which may have implications in various biochemical processes.

Mode of Action

It has been observed that similar pyridinium compounds form dye-surfactant ion-pairs and premicellar dye–surfactant aggregates in the sub-micellar region . This suggests that the compound may interact with its targets through ion-pair formation and aggregation, leading to changes in the targets’ behavior.

Biochemical Pathways

Similar pyridinium compounds have been used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . This suggests that the compound may play a role in oxidation reactions, potentially affecting related biochemical pathways.

Result of Action

The formation of dye-surfactant ion-pairs and aggregates suggests potential changes in the behavior of the targets, which could have downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar pyridinium compounds have shown concentration-dependent inhibitory effects . Additionally, the effectiveness of these compounds was maintained over a period of time, although it decreased at higher temperatures . This suggests that factors such as concentration and temperature can influence the action of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O2.BrH/c1-2-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-3-5-9-17)23-15-7-6-10-20(22)23;/h3-5,8-9,11-14,24H,2,6-7,10,15-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQYOQAJXSANHC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.